Cas no 2229157-96-2 (3-(2-bromo-3-methoxyphenyl)azetidin-3-ol)

3-(2-bromo-3-methoxyphenyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromo-3-methoxyphenyl)azetidin-3-ol
- EN300-1922472
- 2229157-96-2
-
- インチ: 1S/C10H12BrNO2/c1-14-8-4-2-3-7(9(8)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3
- InChIKey: YPSMJUVTVLFTFR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1C1(CNC1)O)OC
計算された属性
- せいみつぶんしりょう: 257.00514g/mol
- どういたいしつりょう: 257.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 41.5Ų
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922472-0.25g |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol |
2229157-96-2 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1922472-1g |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol |
2229157-96-2 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1922472-0.05g |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol |
2229157-96-2 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1922472-0.1g |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol |
2229157-96-2 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1922472-5g |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol |
2229157-96-2 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1922472-0.5g |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol |
2229157-96-2 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1922472-2.5g |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol |
2229157-96-2 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1922472-1.0g |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol |
2229157-96-2 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1922472-10.0g |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol |
2229157-96-2 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1922472-5.0g |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol |
2229157-96-2 | 5g |
$3396.0 | 2023-06-01 |
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
3-(2-bromo-3-methoxyphenyl)azetidin-3-olに関する追加情報
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol
3-(2-bromo-3-methoxyphenyl)azetidin-3-ol is a compound with the CAS number 2229157-96-2, which represents a unique chemical structure characterized by its azetidine ring and substituted phenyl group. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential applications in drug development and as a versatile intermediate in synthetic chemistry.
The molecular structure of 3-(2-bromo-3-methoxyphenyl)azetidin-3-ol consists of an azetidine ring, a four-membered cyclic ether, fused with a hydroxyl group at the 3-position. The phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 3-position, creating a unique electronic environment that influences its reactivity and biological activity. The bromine atom introduces electrophilic character to the aromatic ring, while the methoxy group provides electron-donating effects, balancing the overall electronic properties of the molecule.
Recent studies have highlighted the importance of azetidine-containing compounds in medicinal chemistry. For instance, researchers have explored the role of azetidine derivatives in modulating enzyme activity and receptor binding. The presence of the hydroxyl group in 3-(2-bromo-3-methoxyphenyl)azetidin-3-ol suggests potential for hydrogen bonding interactions, which are crucial in many biological processes. This makes it an interesting candidate for investigating its role in enzyme inhibition or as a component in drug delivery systems.
The synthesis of 3-(2-bromo-3-methoxyphenyl)azetidin-3-ol involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. The bromine atom on the phenyl ring can serve as an electrophilic site for further functionalization, enabling chemists to modify the molecule for specific applications. For example, substitution reactions can introduce additional functional groups to enhance bioavailability or target specificity.
In terms of pharmacological activity, 3-(2-bromo-3-methoxyphenyl)azetidin-3-ol has been studied for its potential anti-inflammatory and antioxidant properties. Recent research indicates that azetidine derivatives may exhibit selective inhibition against certain inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases. Additionally, the compound's ability to scavenge free radicals suggests its potential use in antioxidant therapies.
Another area of interest is the compound's role as an intermediate in total synthesis. Its azetidine ring can serve as a scaffold for constructing more complex molecules with diverse biological activities. For instance, researchers have utilized similar structures to synthesize bioactive natural products and synthetic analogs with enhanced potency.
From an environmental perspective, understanding the degradation pathways of 3-(2-bromo-3-methoxyphenyl)azetidin-3-ol is essential for assessing its ecological impact. Studies have shown that such compounds can undergo hydrolysis under specific conditions, leading to the formation of less toxic byproducts. This information is critical for ensuring sustainable practices in chemical manufacturing and waste management.
In conclusion, 3-(2-bromo-3-methoxyphenyl)azetidin-3-ol (CAS No: 2229157-96-2) is a chemically versatile compound with promising applications in medicinal chemistry and synthetic biology. Its unique structure and reactivity make it a valuable tool for researchers aiming to develop novel therapeutic agents and advanced chemical intermediates.
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